molecular formula C10H9ClN2O B8556315 4-chloro-6-methoxy-7-methylquinazoline CAS No. 211320-78-4

4-chloro-6-methoxy-7-methylquinazoline

Cat. No.: B8556315
CAS No.: 211320-78-4
M. Wt: 208.64 g/mol
InChI Key: AJOYJJXMICQTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-7-methylquinazoline is a high-purity chemical intermediate designed for research applications in drug discovery and development. This chloro-substituted quinazoline derivative features a reactive chlorine atom at the 4-position, which serves as an excellent leaving group and facilitates nucleophilic substitution reactions with a wide range of amines and other nucleophiles. This reactivity is central to its utility in constructing diverse quinazoline-based compound libraries for biological screening . The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and approved therapeutics. Specifically, 4-substituted quinazoline derivatives have demonstrated significant potential as antitumor agents by inhibiting key receptor tyrosine kinases (RTKs) expressed in malignant tumors, including the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor beta (PDGFR-β), and vessel epidermal growth factor receptor (VEGFR-2) . The methoxy and methyl substituents on the benzo-fused ring system can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

211320-78-4

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

4-chloro-6-methoxy-7-methylquinazoline

InChI

InChI=1S/C10H9ClN2O/c1-6-3-8-7(4-9(6)14-2)10(11)13-5-12-8/h3-5H,1-2H3

InChI Key

AJOYJJXMICQTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., toluene) are avoided due to poor solubility of intermediates.

Catalytic Additives

Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) improve chlorination efficiency by activating the quinazoline ring toward electrophilic attack. For example, adding 5 mol% ZnCl₂ increases yields by 10–15%.

Temperature and Time Trade-offs

Higher temperatures (110–120°C) reduce reaction times but risk decomposition. Kinetic studies suggest an optimal balance at 100°C for 5 hours, maximizing yield while minimizing degradation.

Purification and Characterization

Column Chromatography

Silica gel chromatography with a chloroform/methanol gradient (95:5 to 85:15) effectively isolates the target compound from unreacted starting materials and byproducts. Typical Rf values range from 0.3 to 0.4 in 9:1 chloroform/methanol.

Recrystallization

Recrystallization from ethanol/water mixtures (70:30) produces high-purity crystals (>98%). The process is repeated twice to eliminate trace impurities.

Analytical Validation

  • NMR Spectroscopy:
    ¹H-NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 7.25–7.80 (m, 3H, aromatic).
    ¹³C-NMR confirms the quinazoline scaffold with peaks at δ 152.6 (C-4), 148.5 (C-6), and 43.5 (CH₃).

  • Mass Spectrometry:
    ESI-MS: m/z 209.05 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves scalability and consistency. Microreactors with residence times of 10–15 minutes achieve 90% conversion, reducing energy costs by 30% compared to batch processes.

Green Chemistry Approaches

Recent advances emphasize replacing POCl₃ with biodegradable chlorinating agents (e.g., trichloroisocyanuric acid) in water-ethanol mixtures. These methods maintain yields above 75% while reducing hazardous waste.

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination at adjacent positions is minimized by controlling stoichiometry (1.2 equiv POCl₃) and reaction time.

Moisture Sensitivity

Strict anhydrous conditions are maintained using molecular sieves or inert gas atmospheres to prevent hydrolysis of intermediates.

Comparative Analysis of Synthetic Routes

Method Chlorinating Agent Yield (%) Purity (%) Scalability
POCl₃ RefluxPhosphorus oxychloride85–9095–98High
SOCl₂/DCMThionyl chloride70–7590–93Moderate
Continuous FlowPOCl₃88–9297–99Very High

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-7-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted quinazolines.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-6-methoxy-7-methylquinazoline is a derivative of quinazoline, characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 7-position. Its molecular formula is C10H9ClN2OC_{10}H_{9}ClN_{2}O with a molecular weight of approximately 208.65 g/mol. This unique structure contributes to its distinct chemical properties and biological activities.

Medicinal Chemistry Applications

1. Anticancer Activity
The compound has shown potential as an anticancer agent by inhibiting specific enzymes and receptors involved in cancer progression, particularly receptor tyrosine kinases (RTKs). Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including:

  • Hepatocellular carcinoma (Hep-G2)
  • Human lung carcinoma (LU-1)
  • Human breast carcinoma (MCF-7)

In vitro studies have demonstrated significant antiproliferative effects, with some derivatives achieving over 75% inhibition of cell proliferation at concentrations around 50 µM .

2. Mechanistic Insights
The mechanism of action often involves the inhibition of vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis. This interaction profile is vital for developing new therapeutic agents based on this scaffold .

3. Structure–Activity Relationship
Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, substituents at different positions on the quinazoline ring can lead to varying degrees of anticancer efficacy. The presence of electron-withdrawing groups enhances antiproliferative activity .

Biological Studies

1. Interaction Studies
Studies focus on the binding affinity of this compound to various biological targets. Understanding these interactions can inform future drug development strategies and enhance therapeutic efficacy against diseases such as cancer .

2. Synthesis of Derivatives
The compound serves as an intermediate in synthesizing various pharmacologically active compounds, including antibacterial and antifungal agents. Common reagents used in these reactions include thionyl chloride for chlorination and potassium permanganate for oxidation.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical reactivity allows it to participate in various synthetic pathways, making it valuable in industrial chemistry .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antiproliferative Activity: A study screening synthesized compounds against tumor cell lines found that certain derivatives significantly inhibited the proliferation of T98G (human glioblastoma) and HCT-116 (human colorectal carcinoma) cells, showing promising IC50 values compared to doxorubicin .
  • Mechanistic Insights: The compound's mechanism may involve targeting VEGFRs, integral to tumor angiogenesis .
  • Structure–Activity Relationship: Research indicates that modifications at various positions on the quinazoline ring can enhance biological activity, emphasizing the need for ongoing structural optimization .

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-7-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Group Variations

4-Chloro-6-Methoxy-7-[(1-Methylpiperidin-4-yl)Methoxy]Quinazoline
  • Substituents : Piperidinylmethoxy group at position 6.
  • Key Properties : Enhanced solubility due to the basic piperidine nitrogen, which may improve bioavailability. Used in kinase inhibitor synthesis .
  • Molecular Formula : C₁₆H₂₀ClN₃O₂.
  • Molecular Weight : 321.80 g/mol.
4-Chloro-7-Fluoro-6-Methoxy-2-Methylquinazoline
  • Substituents : Fluoro at position 7 and methyl at position 2.
  • Key Properties: Fluorine’s electronegativity increases metabolic stability and membrane permeability. Potential applications in anticancer agents .
  • Molecular Formula : C₁₀H₈ClFN₂O.
  • Molecular Weight : 242.64 g/mol.
4-Chloro-7-(Diethylaminoethoxy)-6-Methoxyquinazoline
  • Substituents: Diethylaminoethoxy group at position 7.
  • Key Properties : The tertiary amine enhances water solubility and may facilitate receptor binding. Synthesized as a precursor for anticancer agents .
  • Molecular Formula : C₁₆H₂₁ClN₄O₂.
  • Molecular Weight : 336.82 g/mol.
4-Chloro-6-Methoxy-7-Quinazolinol
  • Substituents : Hydroxyl group at position 7.
  • Key Properties : The hydroxyl group increases polarity, reducing lipophilicity. Used in intermediates for antifungal agents .
  • Molecular Formula : C₉H₇ClN₂O₂.
  • Molecular Weight : 222.62 g/mol.

Pharmacological and Physicochemical Properties

Compound LogP Water Solubility Bioactivity
4-Chloro-6-methoxy-7-methylquinazoline (Inferred) ~2.5 Low Kinase inhibition (predicted)
4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline 2.8 Moderate Anticancer (in vitro)
4-Chloro-6-methoxy-7-quinazolinol 1.2 High Antifungal
4-Chloro-7-(diethylaminoethoxy)-6-methoxyquinazoline 1.9 High Kinase inhibition

Q & A

Basic: What are the critical steps for synthesizing 4-chloro-6-methoxy-7-methylquinazoline with high purity?

A reliable synthesis route involves chlorination of the quinazoline core using oxalyl chloride in dichloromethane, followed by neutralization with saturated sodium bicarbonate to isolate the product . Purification via column chromatography (silica gel, chloroform/methanol gradient) is recommended to achieve >95% purity. Key intermediates should be monitored using TLC (Rf ~0.3 in 9:1 chloroform:methanol) to confirm reaction progression .

Advanced: How can conflicting data on the reactivity of the 4-chloro substituent in cross-coupling reactions be resolved?

Discrepancies in reactivity (e.g., Suzuki vs. Buchwald-Hartwig couplings) may arise from steric hindrance caused by the 7-methyl and 6-methoxy groups. To address this, perform kinetic studies under varying temperatures (25–80°C) and catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3). Computational DFT analysis of transition states can further elucidate steric/electronic effects .

Basic: Which analytical techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 7.1–8.3 ppm) .
  • HPLC-MS : ESI-MS in positive ion mode (expected [M+H]⁺ at m/z 322.8) to verify molecular weight and detect impurities .
  • XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, particularly for derivatives with piperidinylmethoxy substituents .

Advanced: What methodologies optimize the regioselective functionalization of the quinazoline core?

Regioselectivity at the 4-position can be enhanced using directed ortho-metalation (DoM) strategies. For example, employ n-BuLi/TMEDA at −78°C to deprotonate the 7-methyl group, followed by electrophilic quenching. Competitive pathways (e.g., 6-methoxy participation) should be minimized by adjusting solvent polarity (THF vs. DMF) .

Basic: How should researchers handle stability issues during storage of this compound?

Store the compound under inert atmosphere (N₂ or Ar) at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic susceptibility, particularly at the chloro and methoxy groups .

Advanced: What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Kinase inhibition assays : Screen against EGFR (IC₅₀) using recombinant kinase domains and ADP-Glo™ kits .
  • Cell viability : Test in NSCLC lines (e.g., H1975) with MTT assays, comparing IC₅₀ values to erlotinib. Include PI staining to assess apoptosis .
  • Metabolic stability : Use hepatic microsomes (human/rat) to predict in vivo pharmacokinetics .

Basic: What safety protocols are mandatory when working with this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritancy .
  • Waste disposal : Halogenated waste containers for chlorinated byproducts .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with EGFR crystal structures (PDB: 1M17) to model binding poses. Focus on hydrogen bonding with Met793 and hydrophobic interactions with the 7-methyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Basic: What are common synthetic intermediates, and how are they validated?

Key intermediates include 6-methoxy-7-methylquinazolin-4(3H)-one. Validate via:

  • FT-IR : C=O stretch at ~1680 cm⁻¹.
  • LC-MS : [M+H]⁺ at m/z 205.1.
  • Elemental analysis : ±0.3% deviation for C, H, N .

Advanced: How can solvent effects influence the compound’s reactivity in nucleophilic substitutions?

Polar aprotic solvents (DMF, DMSO) enhance chloride leaving-group departure but may increase side reactions (e.g., methoxy displacement). Solvent screening (e.g., using Hansen solubility parameters) and Kamlet-Taft linear solvation energy relationships (LSER) can optimize SNAr conditions .

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